

An In-depth Technical Guide to 6-Bromoquinoline-3-carbaldehyde

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Compound of Interest

Compound Name: 6-Bromoquinoline-3-carbaldehyde

Cat. No.: B1373163

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CAS Number: 1196155-68-6

Introduction

6-Bromoquinoline-3-carbaldehyde is a versatile heterocyclic building block of significant interest to researchers and professionals in the fields of medicinal chemistry and drug discovery. Its quinoline core is a privileged scaffold, appearing in numerous biologically active compounds, while the bromo and aldehyde functionalities at the 6- and 3-positions, respectively, offer orthogonal handles for a wide range of chemical transformations.^[1] This guide provides a comprehensive technical overview of **6-bromoquinoline-3-carbaldehyde**, including its synthesis, characterization, key reactions, and applications, with a focus on its role as a precursor in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of **6-bromoquinoline-3-carbaldehyde** are summarized in the table below.

Property	Value	Source
CAS Number	1196155-68-6	[1]
Molecular Formula	C ₁₀ H ₆ BrNO	[1]
Molecular Weight	236.06 g/mol	[1]
IUPAC Name	6-bromoquinoline-3-carbaldehyde	[1]
Canonical SMILES	<chem>C1=CC2=NC=C(C=C2C=C1Br)C=O</chem>	[1]
InChI Key	PCHCYMZZDAUVQB-UHFFFAOYSA-N	[1]

Synthesis of 6-Bromoquinoline-3-carbaldehyde

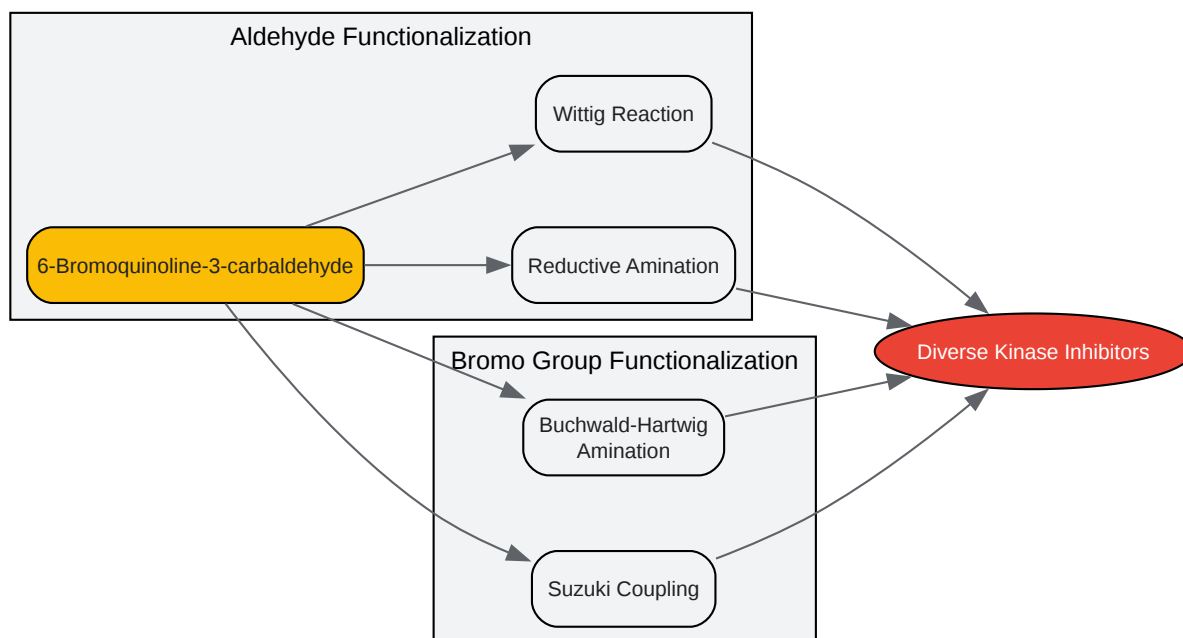
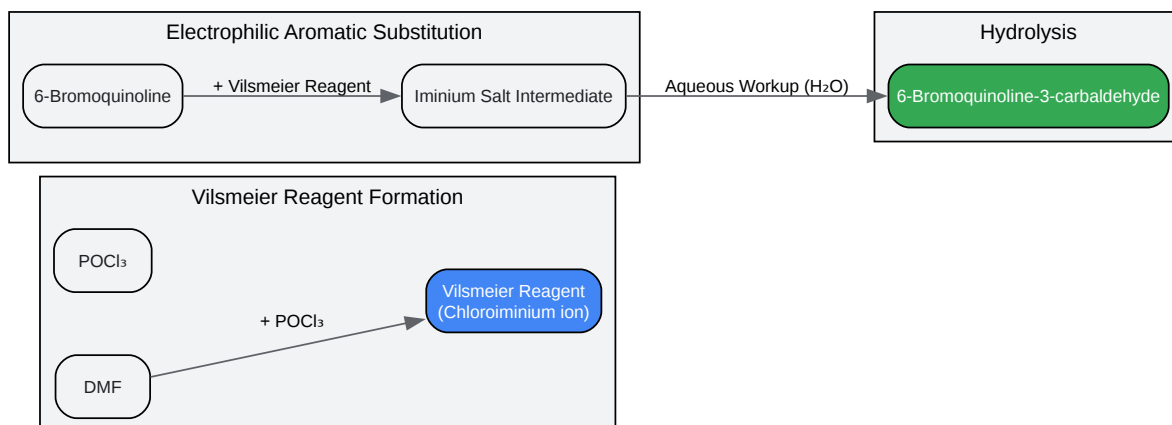
The most common and efficient method for the synthesis of **6-bromoquinoline-3-carbaldehyde** is the Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF).

Reaction Mechanism: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

- **Formation of the Vilsmeier Reagent:** N,N-dimethylformamide (DMF) reacts with phosphoryl chloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2]
- **Electrophilic Attack:** The electron-rich 6-bromoquinoline attacks the electrophilic carbon of the Vilsmeier reagent. The directing effects of the quinoline ring system favor substitution at the C-3 position.

- Aromatization: The resulting intermediate undergoes deprotonation to restore the aromaticity of the quinoline ring.
- Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium salt intermediate to yield the final aldehyde product, **6-bromoquinoline-3-carbaldehyde**.



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References

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